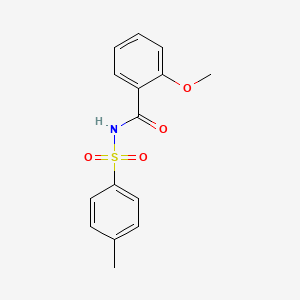

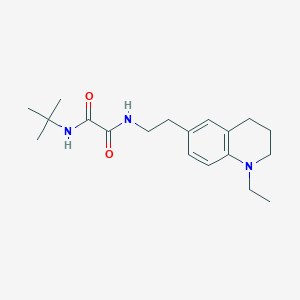

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfamoyl-benzamides involves a linear approach, starting from chlorosulfonation of benzoic acids, followed by the sulfonamide and finally the carboxamide synthesis . Sulfonamides are synthesized in aqueous medium from chlorosulfonylbenzoic acid while carboxamides are synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .Molecular Structure Analysis

The molecular structure of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is characterized by a molecular formula of C15H24N2O4S.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide include chlorosulfonation of benzoic acids, followed by the formation of sulfonamide and finally the carboxamide .Physical And Chemical Properties Analysis

The physical state of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is solid . It appears white in color . The melting point range is 125 - 129 °C / 257 - 264.2 °F . The boiling point is 228 °C / 442.4 °F .Aplicaciones Científicas De Investigación

Electrochemical Applications : Similar sulfamoyl benzamide derivatives have been used in the development of ion-selective electrodes, particularly for zinc ions. For instance, Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide was utilized as an electroactive material in the creation of a PVC-based Zn2+-selective electrode, demonstrating potential applications in analytical chemistry and environmental monitoring (Saleh & Gaber, 2001).

Neuroleptic Agents : Benzamide derivatives, including those with sulfamoyl groups, have been explored for their neuroleptic (antipsychotic) properties. Research into N-(l-ethyl-2-pyrrolidinylmethyl)benzamides has shown potent dopamine receptor blockade, suggesting potential applications in the treatment of disorders related to dopamine dysregulation (Florvall & Ogren, 1982).

Enzyme Inhibition : Aromatic sulfonamide inhibitors, closely related to the sulfamoyl benzamide class, have been tested against carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. Such studies highlight the potential of sulfamoyl benzamide derivatives in developing inhibitors for various enzymes, with implications in therapeutic applications and drug development (Supuran et al., 2013).

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGJYSEZOABKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)